molecular formula C5H4NNaO4 B2629005 Sodium;5-methoxy-1,2-oxazole-3-carboxylate CAS No. 2490375-75-0

Sodium;5-methoxy-1,2-oxazole-3-carboxylate

Cat. No.: B2629005
CAS No.: 2490375-75-0
M. Wt: 165.08
InChI Key: IKMVQWNHOQOADH-UHFFFAOYSA-M
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Description

Sodium;5-methoxy-1,2-oxazole-3-carboxylate: is a chemical compound with the molecular formula C5H4NNaO4 It is a sodium salt derivative of 5-methoxy-1,2-oxazole-3-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-methoxy-1,2-oxazole-3-carboxylate typically involves the reaction of 5-methoxy-1,2-oxazole-3-carboxylic acid with a sodium base, such as sodium hydroxide or sodium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or evaporation of the solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium;5-methoxy-1,2-oxazole-3-carboxylate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the oxazole ring.

    Substitution: Substituted oxazole derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry: Sodium;5-methoxy-1,2-oxazole-3-carboxylate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and heterocyclic compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving oxazole derivatives.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s unique structure may offer therapeutic benefits in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Sodium;5-methoxy-1,2-oxazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    5-methoxy-1,2-oxazole-3-carboxylic acid: The parent acid form of the compound.

    Sodium;5-methoxy-1,2-oxazole-4-carboxylate: A structural isomer with the carboxylate group at a different position.

    5-methoxy-1,2-oxazole-3-carboxamide: An amide derivative with different chemical properties.

Uniqueness: Sodium;5-methoxy-1,2-oxazole-3-carboxylate is unique due to its sodium salt form, which can influence its solubility and reactivity

Properties

IUPAC Name

sodium;5-methoxy-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4.Na/c1-9-4-2-3(5(7)8)6-10-4;/h2H,1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMVQWNHOQOADH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NO1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NNaO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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